molecular formula C12H12ClNO4 B14514150 N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide CAS No. 62641-42-3

N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide

Katalognummer: B14514150
CAS-Nummer: 62641-42-3
Molekulargewicht: 269.68 g/mol
InChI-Schlüssel: VZIDLGRZQSYXKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide is an organic compound that belongs to the class of amides It features a chlorophenyl group and an oxobutanoyloxy group attached to an acetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide typically involves the reaction of 4-chloroaniline with acetic anhydride and 3-oxobutanoic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide: can be compared with other amides such as N-(4-chlorophenyl)acetamide and N-(4-chlorophenyl)-N-[(3-oxobutanoyl)oxy]benzamide.

    N-(4-Chlorophenyl)acetamide: Lacks the oxobutanoyloxy group, which may result in different chemical reactivity and biological activity.

    N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]benzamide: Contains a benzamide group instead of an acetamide group, which can influence its properties and applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.

Eigenschaften

CAS-Nummer

62641-42-3

Molekularformel

C12H12ClNO4

Molekulargewicht

269.68 g/mol

IUPAC-Name

(N-acetyl-4-chloroanilino) 3-oxobutanoate

InChI

InChI=1S/C12H12ClNO4/c1-8(15)7-12(17)18-14(9(2)16)11-5-3-10(13)4-6-11/h3-6H,7H2,1-2H3

InChI-Schlüssel

VZIDLGRZQSYXKS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC(=O)ON(C1=CC=C(C=C1)Cl)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.